Cas no 1261925-54-5 (3-Bromo-5-(2-chloro-4-methylphenyl)phenol)
3-Bromo-5-(2-chloro-4-methylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18316093
- 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol
- 1261925-54-5
- DTXSID10686415
- 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%
- 3-BROMO-5-(2-CHLORO-4-METHYLPHENYL)PHENOL
- 3-Bromo-5-(2-chloro-4-methylphenyl)phenol
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- MDL: MFCD18316093
- Inchi: 1S/C13H10BrClO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
- InChI Key: YCWDUHDITVXKCE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C1C=CC(C)=CC=1Cl)O
Computed Properties
- Exact Mass: 295.96036Da
- Monoisotopic Mass: 295.96036Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 20.2Ų
3-Bromo-5-(2-chloro-4-methylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322299-5 g |
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%; . |
1261925-54-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322299-5g |
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%; . |
1261925-54-5 | 95% | 5g |
€1159.00 | 2025-02-21 |
3-Bromo-5-(2-chloro-4-methylphenyl)phenol Suppliers
3-Bromo-5-(2-chloro-4-methylphenyl)phenol Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-Bromo-5-(2-chloro-4-methylphenyl)phenol
Professional Introduction to Compound with CAS No. 1261925-54-5 and Product Name: 3-Bromo-5-(2-chloro-4-methylphenyl)phenol
The compound with the CAS number 1261925-54-5 and the product name 3-Bromo-5-(2-chloro-4-methylphenyl)phenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol consists of a phenolic core substituted with bromine and chloro-methyl groups, which contribute to its distinct chemical reactivity and biological activity.
In the realm of pharmaceutical research, the synthesis and characterization of such heterocyclic compounds are of paramount importance. The presence of bromine and chlorine atoms in the molecule enhances its utility as an intermediate in the synthesis of more complex pharmacophores. These substituents not only influence the electronic properties of the aromatic ring but also play a crucial role in modulating its interactions with biological targets. The phenolic hydroxyl group, a key functional moiety, is particularly significant for its ability to engage in hydrogen bonding, a critical factor in drug-receptor binding affinity.
Recent studies have highlighted the potential of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol as a versatile scaffold for developing novel therapeutic agents. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit similar pharmacological effects. For instance, compounds with similar halogenated aromatic cores have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom, in particular, is known to enhance metabolic stability and improve oral bioavailability, making it an attractive feature for drug candidates.
The synthesis of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired molecular framework efficiently. These techniques not only streamline the synthetic process but also allow for modular modifications, enabling chemists to explore a wide range of analogs with tailored biological activities.
From a medicinal chemistry perspective, the exploration of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol has opened new avenues for drug discovery. Computational modeling and high-throughput screening have been instrumental in identifying potential lead compounds derived from this scaffold. By leveraging these computational tools, researchers can predict binding affinities and optimize molecular structures to enhance target engagement. Such approaches are particularly valuable in accelerating the drug development pipeline, reducing time-to-market for novel therapeutics.
The biological evaluation of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol has revealed promising preliminary results. In vitro assays have demonstrated its interaction with various enzymes and receptors, suggesting multiple mechanisms of action. These findings align with emerging research trends that emphasize polypharmacicity—targeting multiple disease pathways simultaneously—as a strategy for improving therapeutic outcomes. Additionally, the compound’s stability under physiological conditions makes it a candidate for further preclinical investigations.
The future direction of research involving 3-Bromo-5-(2-chloro-4-methylphenyl)phenol is likely to focus on expanding its pharmacological profile through structural derivatization. By introducing additional functional groups or altering substitution patterns, scientists can fine-tune its biological activity towards specific therapeutic indications. Collaborative efforts between synthetic chemists and biologists will be essential in unraveling the full potential of this compound as a drug candidate.
In conclusion,3-Bromo-5-(2-chloro-4-methylphenyl)phenol represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structural features and promising biological activity make it a valuable asset in the quest for novel therapeutics. As research continues to evolve, this compound is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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